molecular formula C15H28O2 B14691823 Prop-1-EN-2-YL dodecanoate CAS No. 25309-44-8

Prop-1-EN-2-YL dodecanoate

Katalognummer: B14691823
CAS-Nummer: 25309-44-8
Molekulargewicht: 240.38 g/mol
InChI-Schlüssel: VGMRJSWQULGOOO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Prop-1-EN-2-YL dodecanoate can be synthesized through esterification reactions. One common method involves the reaction of dodecanoic acid with prop-1-en-2-ol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be achieved through a continuous esterification process. This involves the use of a fixed-bed reactor where dodecanoic acid and prop-1-en-2-ol are continuously fed into the reactor, and the ester product is continuously removed. This method allows for efficient large-scale production of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

Prop-1-EN-2-YL dodecanoate can undergo various chemical reactions, including:

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids and aldehydes.

    Reduction: Reduction of the ester can yield alcohols.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Dodecanoic acid and prop-1-en-2-al.

    Reduction: Dodecanol and prop-1-en-2-ol.

    Substitution: Various substituted esters depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Prop-1-EN-2-YL dodecanoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Studied for its potential use in drug delivery systems due to its ability to form stable emulsions.

    Industry: Used in the formulation of cosmetics and personal care products due to its emollient properties.

Wirkmechanismus

The mechanism by which Prop-1-EN-2-YL dodecanoate exerts its effects is primarily through its interaction with biological membranes. The ester can integrate into lipid bilayers, altering membrane fluidity and permeability. This can disrupt the function of membrane-bound proteins and enzymes, leading to antimicrobial and antifungal effects. Additionally, the ester can undergo hydrolysis to release dodecanoic acid and prop-1-en-2-ol, which may have their own biological activities.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Isopropyl dodecanoate: Another ester of dodecanoic acid, but with isopropanol instead of prop-1-en-2-ol.

    Methyl dodecanoate: An ester of dodecanoic acid with methanol.

    Ethyl dodecanoate: An ester of dodecanoic acid with ethanol.

Uniqueness

Prop-1-EN-2-YL dodecanoate is unique due to the presence of the prop-1-en-2-yl group, which imparts different chemical and physical properties compared to other esters of dodecanoic acid. This unique structure can influence its reactivity, solubility, and biological activity, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

25309-44-8

Molekularformel

C15H28O2

Molekulargewicht

240.38 g/mol

IUPAC-Name

prop-1-en-2-yl dodecanoate

InChI

InChI=1S/C15H28O2/c1-4-5-6-7-8-9-10-11-12-13-15(16)17-14(2)3/h2,4-13H2,1,3H3

InChI-Schlüssel

VGMRJSWQULGOOO-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCC(=O)OC(=C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.